5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
Description
5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS: 2059971-11-6) is a tetrahydroisoquinoline (THIQ) derivative featuring a nitro group at the 8-position, methoxy groups at the 5- and 6-positions, and methyl substituents at the 2- and 3-positions. This compound belongs to a class of nitrogen-containing heterocycles with diverse pharmacological applications, including central nervous system (CNS) modulation and vasorelaxant activity. The structural complexity of this molecule—particularly the electron-withdrawing nitro group and steric bulk from the dimethyl substituents—distinguishes it from simpler THIQ derivatives.
Properties
CAS No. |
87664-95-7 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5,6-dimethoxy-2,3-dimethyl-8-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H18N2O4/c1-8-5-9-10(7-14(8)2)11(15(16)17)6-12(18-3)13(9)19-4/h6,8H,5,7H2,1-4H3 |
InChI Key |
NDJMYIQRVFLPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1C)C(=CC(=C2OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and alkoxides.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted tetrahydroisoquinolines.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors in the body, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
8-Nitro vs. 8-Fluoro Derivatives
- 8-Fluoro-2-methyl-THIQ (Compound 32): Synthesized via methylation and reduction of 8-fluoro-3,4-dihydroisoquinoline, this derivative demonstrates the feasibility of introducing halogens at the 8-position. Fluorine’s electronegativity enhances metabolic stability compared to nitro groups, but the nitro group in the target compound may confer stronger electron-withdrawing effects, influencing receptor binding or redox activity .
- 6-Nitro-THIQ (CAS 186390-77-2): The nitro group at the 6-position (vs.
Nitro vs. Alkoxy/Amino Substituents
- 1-Aryl-6,7-dimethoxy-THIQ : This compound exhibits vasorelaxant activity with an IC50 of 41.6 μM, significantly higher than dihydroquercetin (30.9 μM) but comparable to other THIQ derivatives. The 5,6-dimethoxy configuration in the target compound may enhance membrane permeability due to increased lipophilicity compared to 6,7-dimethoxy isomers .
- 5,6-Dimethoxy-8-amino-THIQ (CAS 87664-96-8): The amine group at the 8-position (vs. nitro in the target compound) suggests divergent reactivity; nitro groups can serve as precursors for amines via reduction, enabling prodrug strategies .
Structural and Pharmacological Profiles
Biological Activity
5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 248.28 g/mol. The compound features a tetrahydroisoquinoline core modified by methoxy and nitro groups that contribute to its pharmacological properties.
Structural Formula
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For example:
- Mechanism : The antioxidant effect is primarily due to the ability of the compound to donate electrons to free radicals, stabilizing them and preventing cellular damage.
- Comparative Studies : In studies comparing various antioxidants, compounds structurally related to tetrahydroisoquinolines showed comparable efficacy to established antioxidants like vitamin E .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in various models of neurodegeneration. Its ability to mitigate neuronal damage suggests a promising role in treating conditions such as Alzheimer's disease and Parkinson's disease.
- Case Study : In a model of oxidative stress-induced neurotoxicity, administration of this compound significantly reduced cell death and improved cognitive function metrics .
Antitumor Activity
Emerging evidence points towards the antitumor effects of this compound. Studies have shown that it can inhibit the proliferation of certain cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (breast cancer) | 20 | Inhibition of angiogenesis |
| A549 (lung cancer) | 25 | Modulation of signaling pathways |
Anti-inflammatory Properties
In addition to its antioxidant and neuroprotective effects, this compound exhibits anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
